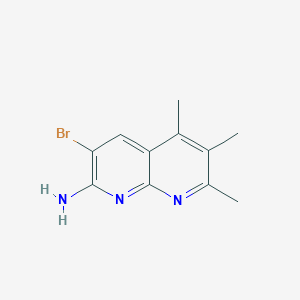3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine
CAS No.:
Cat. No.: VC15911297
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | 3-bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3,(H2,13,14,15) |
| Standard InChI Key | CAHKEPMRCLOONZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC(=C(N=C2N=C1C)N)Br)C |
Introduction
3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine class. Its structure features a bromine atom at the third position of the naphthyridine ring and three methyl groups located at the fifth, sixth, and seventh positions. Additionally, it includes an amine group at the second position, contributing to its chemical reactivity and biological activity. The molecular formula for this compound is C11H12BrN3, with a molecular weight of approximately 266.14 g/mol .
Synthesis
The synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine can be accomplished through several synthetic routes. These methods involve controlled reaction conditions and purification techniques such as recrystallization or chromatography to optimize yield and purity.
Biological Activities
Research indicates that 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine exhibits notable biological activities, including potential antimicrobial and anticancer properties. The specific mechanism of action may involve interaction with molecular targets such as enzymes or receptors, modulating their activity. The presence of both bromine and amine groups enhances its reactivity and ability to form hydrogen bonds, which could contribute to its biological efficacy.
Potential Applications
This compound serves as a versatile building block in organic synthesis due to its unique combination of substituents. Its applications span across various fields, including pharmaceutical research and development, where it is crucial for understanding its mechanism of action and guiding further drug development efforts.
Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| 1,8-Naphthyridine | Parent compound without substitutions |
| 5,6,7-Trimethyl-1,8-naphthyridin | Lacks the bromine atom |
| 3-Bromo-1,8-naphthyridine | Contains a bromine but lacks methyl groups |
| 3-Bromo-5-methyl-1,8-naphthyridine | Contains one methyl group instead of three |
Research Findings and Future Directions
Studies on the interaction of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine with various biological targets are crucial for understanding its mechanism of action. These interactions often involve binding to enzymes or receptors that play significant roles in cellular processes. Investigating these interactions can provide insights into its therapeutic potential and guide further drug development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume